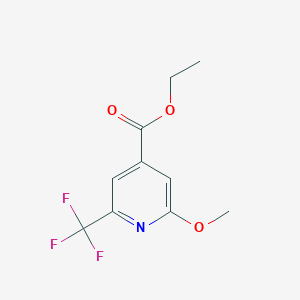

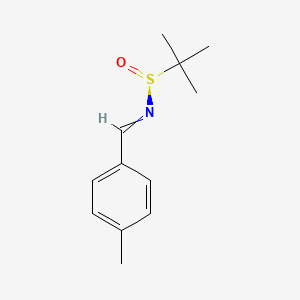

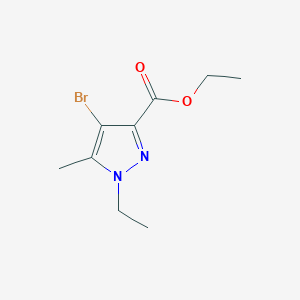

![molecular formula C7H4N4 B1412344 Pyrazolo[1,5-a]pyrimidine-7-carbonitrile CAS No. 1803597-11-6](/img/structure/B1412344.png)

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention in material science due to their significant photophysical properties . They are considered as a key structural motif in many vital applications .

Synthesis Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A chemical set in excess of 400 compounds was synthesized to give 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The structure of the synthesized molecules was performed through IR, MASS, 1H-NMR, 13C-NMR spectroscopy .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

For the physical and chemical properties of Pyrazolo[1,5-a]pyrimidine-7-carbonitrile, you may refer to the PubChem database .Applications De Recherche Scientifique

Sondes fluorescentes pour les études biologiques

Les pyrazolo[1,5-a]pyrimidines ont été identifiées comme des composés stratégiques pour les applications optiques, en particulier comme sondes fluorescentes. Elles offrent des méthodes de synthèse plus simples et plus écologiques ainsi que des propriétés photophysiques réglables. Ces composés peuvent être utilisés pour étudier la dynamique des processus intracellulaires et comme chimiocapteurs en raison de leurs intensités d'émission à l'état solide et de leur stabilité comparables à celles des sondes commerciales .

Inhibiteurs sélectifs de PI3Kδ pour des applications thérapeutiques

Des dérivés de la pyrazolo[1,5-a]pyrimidine ont été développés comme inhibiteurs sélectifs de PI3Kδ, une protéine qui joue un rôle crucial dans le système immunitaire. La suractivité de PI3Kδ peut entraîner des dysfonctionnements cellulaires dans des affections telles que l'asthme ou la bronchopneumopathie chronique obstructive (BPCO). Ces dérivés s'avèrent prometteurs comme médicaments potentiels pour ces affections, certains d'entre eux présentant une forte sélectivité et une puissance dans la gamme nanomolaire basse .

Conception de petites molécules ayant une activité biologique

La partie pyrazolo[1,5-a]pyrimidine est largement utilisée dans la conception de petites molécules ayant des activités biologiques diverses. On la retrouve dans la structure de médicaments tels que l'indiplon, le zaléplon, le présatovir, le dinaciclib et l'anagliptine, qui sont utilisés à diverses fins thérapeutiques, notamment pour les troubles du sommeil et la gestion du diabète .

Applications antimicrobiennes et antitumorales

Des composés contenant le noyau pyrazolopyrimidine sont utilisés dans la conception de produits pharmaceutiques ayant des applications médicinales telles que des agents antimicrobiens et antitumoraux. Cela met en évidence le potentiel du composé à contribuer au développement de nouveaux traitements contre les maladies infectieuses et le cancer .

Applications anti-Alzheimer et anti-inflammatoires

La structure pyrazolopyrimidine est également associée à des applications anti-Alzheimer et anti-inflammatoires. Cela suggère son rôle dans le développement de traitements pour les maladies neurodégénératives et les affections caractérisées par une inflammation .

Matériaux optiques et bio-sondes

Les caractéristiques de photoblanchiment et la stabilité des pyrazolo[1,5-a]pyrimidines à des valeurs de pH extrêmes les rendent appropriées pour une utilisation comme matériaux fluorescents et bio-sondes. Leur robustesse dans diverses conditions est essentielle pour des applications d'imagerie et de détection fiables .

Mécanisme D'action

Target of Action

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile is a compound that has been identified as a strategic compound for optical applications . It has been found to have potential targets in the field of cancer therapeutics .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their functionIt is known that pyrazolo[1,5-a]pyrimidines can mimic hinge region binding interactions in kinase active sites due to their structural resemblance to the adenine ring of atp . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazolo[1,5-a]pyrimidines, in general, have a wide range of biological and pharmacological importance . They have been found to exhibit activities such as anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal . This suggests that this compound may affect multiple biochemical pathways leading to these effects.

Pharmacokinetics

It is known that pyrazolo[1,5-a]pyrimidines, in general, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may have similar properties.

Result of Action

It is known that pyrazolo[1,5-a]pyrimidines, in general, have been found to exhibit superior cytotoxic activities against certain cancer cells . This suggests that this compound may have similar effects.

Action Environment

It is known that the synthesis of pyrazolo[1,5-a]pyrimidines, in general, can be influenced by environmental factors such as the use of deep eutectic solvents, which provide several advantages such as a benign environment, high yield, scalability, and simple work-up procedure . This suggests that similar environmental factors may influence the action, efficacy, and stability of this compound.

Safety and Hazards

Orientations Futures

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines highlight their anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyrimidine-7-carbonitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it can bind to specific receptors on the cell surface, altering their signaling and leading to changes in cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK/ERK pathway, which is involved in cell growth and survival . By altering the activity of this pathway, the compound can induce changes in gene expression that promote or inhibit cell proliferation. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing their normal function and thereby altering cellular processes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior, such as increased or decreased proliferation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. For instance, prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling and gene expression . Additionally, the compound’s stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific cellular pathways . At higher doses, this compound can induce toxic effects, such as liver damage, renal dysfunction, and hematological abnormalities . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of essential cellular processes. Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by interacting with key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and energy production, affecting cellular function and viability.

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-1-3-9-7-2-4-10-11(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELLEGSADJKDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=CC=N2)N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

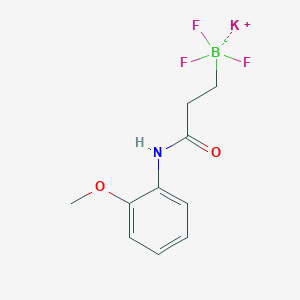

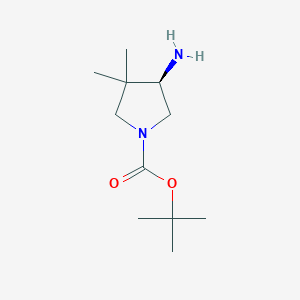

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-1-oxo-3-phenylpropyl]hydrazide](/img/structure/B1412269.png)

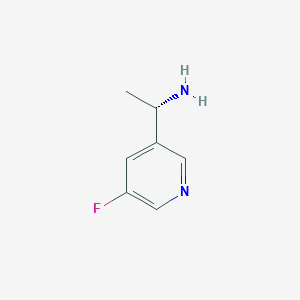

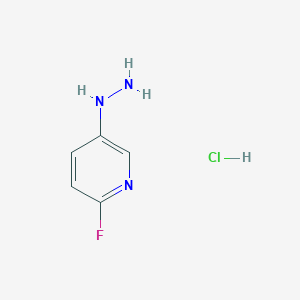

![2-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B1412274.png)

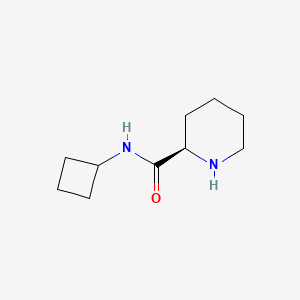

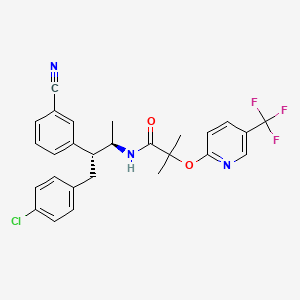

![(1R,3R,4R)-rel-2-Boc-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1412275.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)